molecular formula C34H30N4O B2481945 N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477241-59-1

N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2481945
CAS No.: 477241-59-1
M. Wt: 510.641
InChI Key: YVMUAMQKVJLNNI-UHFFFAOYSA-N
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Description

N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C34H30N4O and its molecular weight is 510.641. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Stereoisomers : A study demonstrated the synthesis of stereoisomers as intermediates for quinolone antibacterials, highlighting the compound's relevance in synthesizing complex molecules with potential antibacterial properties (Schroeder et al., 1992).
  • Chemical Transformations Predictions : Using tandem mass spectrometry, researchers predicted chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, indicating the compound's utility in understanding reaction mechanisms and facilitating novel synthetic routes (Wang et al., 2006).

Medicinal Chemistry Applications

  • Antitumor Agents : Compounds related to the specified chemical structure have been identified as possessing antimitotic and antitumor activities, offering new directions for cancer therapy research (Gangjee et al., 2007).
  • Adenosine Receptor Antagonists : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and investigated for their affinity towards adenosine receptors, providing insights into designing receptor-specific drugs (Hess et al., 2000).

Material Science and Catalysis

  • Organometallic Complexes : The chemical framework has been utilized in the synthesis of organometallic complexes with applications in catalysis, showing its versatility beyond biological systems (Ge et al., 2009).

Properties

IUPAC Name

N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O/c1-2-39-30-20-18-29(19-21-30)38-24-31(28-16-10-5-11-17-28)32-33(35-25-36-34(32)38)37(22-26-12-6-3-7-13-26)23-27-14-8-4-9-15-27/h3-21,24-25H,2,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMUAMQKVJLNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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